![molecular formula C18H21NO3S2 B5486835 5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5486835.png)
5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “5-[4-(allyloxy)-3-methoxybenzylidene]-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one” is a chemical compound with a molecular formula of C20H17NO3S2 .
Synthesis Analysis
The synthesis of chalcone derivatives, which include the target molecule, involves six steps :- Claisen-Schmidt condensation reaction of compound 5 with acetophenone to yield 3- (4-allyloxy-3-methoxyphenyl)-1-phenyl prop-2-en-1-one as chalcone derivative of target molecule in 97.28% yield .
Molecular Structure Analysis
The molecular structure of the compound can be analyzed based on its molecular formula, C20H17NO3S2 . The compound contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .Chemical Reactions Analysis
The compound is involved in various chemical reactions, including the Claisen-Schmidt condensation reaction . It’s also part of the synthesis process of chalcone derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 383.484 Da . Other physical and chemical properties are not explicitly mentioned in the available resources.properties
IUPAC Name |
(5Z)-3-butan-2-yl-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S2/c1-5-9-22-14-8-7-13(10-15(14)21-4)11-16-17(20)19(12(3)6-2)18(23)24-16/h5,7-8,10-12H,1,6,9H2,2-4H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAWLBUCZHCPCH-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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